An In-depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-3-methoxybenzoic acid (CAS 3535-30-6), a key organic intermediate. While structurally similar to the more commonly documented vanillic acid, this ethoxy derivative possesses distinct properties that warrant specific consideration in synthetic and medicinal chemistry. This document consolidates available data on its fundamental physicochemical properties, outlines a logical synthetic pathway derived from readily available precursors, and explores its potential applications, particularly as a building block in drug discovery and development. The guide is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.
Introduction and Chemical Identity
4-Ethoxy-3-methoxybenzoic acid is a polysubstituted benzoic acid derivative. The presence of both an ethoxy and a methoxy group on the aromatic ring, ortho and meta to the carboxylic acid respectively, significantly influences its electronic properties, solubility, and reactivity compared to its analogues. Understanding these nuances is critical for its effective utilization in complex organic synthesis.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Ethoxy-3-methoxybenzoic acid | |
| CAS Number | 3535-30-6 | |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 195-196 °C | [2] |
| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [2] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.37 ± 0.10 | [2] |
Synthesis and Purification
A robust and scalable synthesis of 4-Ethoxy-3-methoxybenzoic acid is crucial for its application in research and development. A logical and commonly inferred synthetic route proceeds via the ethylation of vanillin, followed by oxidation of the resulting aldehyde.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process, starting from the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).
Caption: Proposed two-step synthesis of 4-Ethoxy-3-methoxybenzoic acid from vanillin.
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
The first step involves the Williamson ether synthesis to convert the phenolic hydroxyl group of vanillin into an ethoxy group.
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Dissolution: In a suitable reaction vessel equipped with a stirrer, dissolve vanillin and a molar excess of sodium hydroxide in water.
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Addition of Ethylating Agent: While stirring, slowly add diethyl sulfate to the reaction mixture.
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Reaction: Stir the mixture overnight at approximately 50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The crude 4-ethoxy-3-methoxybenzaldehyde may precipitate as an oily product which solidifies on standing[3].
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Purification: The crude product can be purified by recrystallization from boiling water to yield crystalline needles of 4-ethoxy-3-methoxybenzaldehyde[3].
Step 2: Oxidation to 4-Ethoxy-3-methoxybenzoic Acid
The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation.
A common and effective method for the oxidation of aromatic aldehydes to carboxylic acids is the use of potassium permanganate (KMnO₄) under alkaline conditions.
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Dissolution: Suspend the 4-Ethoxy-3-methoxybenzaldehyde in an aqueous solution of a base, such as sodium hydroxide.
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Oxidation: Slowly add a solution of potassium permanganate to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The disappearance of the purple color of the permanganate indicates its consumption.
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Quenching and Filtration: After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite). The resulting manganese dioxide precipitate is removed by filtration.
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Acidification: Cool the filtrate in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid, until the pH is acidic. 4-Ethoxy-3-methoxybenzoic acid will precipitate out of the solution.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water mixtures.
Caption: General workflow for the purification of 4-Ethoxy-3-methoxybenzoic acid by recrystallization.
Spectroscopic and Analytical Characterization
While specific experimental spectra for 4-Ethoxy-3-methoxybenzoic acid are not widely published, the expected spectral characteristics can be inferred based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methoxy group, and distinct signals for the aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, C-O stretching bands for the ether linkages, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy, methoxy, and carboxylic acid groups.
Potential Applications in Drug Development and Research
Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of 4-Ethoxy-3-methoxybenzoic acid makes it an attractive building block for the synthesis of novel bioactive molecules.
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Scaffold for Lead Optimization: The carboxylic acid group provides a handle for derivatization into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).
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Bioisosteric Replacement: The ethoxy group can be used as a bioisosteric replacement for a methoxy group to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially improving its metabolic stability or target binding affinity.
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Intermediate for Complex Syntheses: As a substituted aromatic compound, it can serve as a precursor for the synthesis of more complex heterocyclic systems or natural product analogues.
While direct biological activity data for 4-Ethoxy-3-methoxybenzoic acid is limited, related compounds such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests that derivatives of 4-Ethoxy-3-methoxybenzoic acid may also possess interesting biological profiles.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 4-Ethoxy-3-methoxybenzoic acid.
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Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
4-Ethoxy-3-methoxybenzoic acid is a valuable organic compound with significant potential as a chemical intermediate, particularly in the field of drug discovery. While detailed characterization and application data are still emerging, its straightforward synthesis from vanillin provides a practical route for its accessibility in the laboratory. This guide serves as a foundational resource for researchers and scientists interested in exploring the properties and synthetic utility of this versatile building block.
References
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PubChem. 4-Ethoxy-m-anisic acid. [Link]
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Glisic, B., Djuran, M., & Nikodinovic-Runic, J. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]
